molecular formula C7H7IN4 B2511582 4-(4-Iodopyrazol-5-yl)-1-methylpyrazole CAS No. 2163263-17-8

4-(4-Iodopyrazol-5-yl)-1-methylpyrazole

Cat. No.: B2511582
CAS No.: 2163263-17-8
M. Wt: 274.065
InChI Key: GYTZSSKPAJXOPV-UHFFFAOYSA-N
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Description

4-(4-Iodopyrazol-5-yl)-1-methylpyrazole is a heterocyclic compound that features a pyrazole ring substituted with an iodine atom at the 4-position and a methyl group at the 1-position

Scientific Research Applications

4-(4-Iodopyrazol-5-yl)-1-methylpyrazole has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It is used in the study of biological pathways and mechanisms, often as a probe or a precursor to more complex molecules.

    Chemical Synthesis: It acts as an intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules.

Future Directions

The future directions for research on “4-(4-Iodopyrazol-5-yl)-1-methylpyrazole” and similar compounds could involve exploring their potential applications in various fields, such as pharmaceutics and medicinal chemistry . The development of new synthetic methods and the design of new pyrazole derivatives with improved properties could also be areas of interest .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Iodopyrazol-5-yl)-1-methylpyrazole typically involves the iodination of 1-methylpyrazole. One common method includes the reaction of 1-methylpyrazole with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the 4-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Iodopyrazol-5-yl)-1-methylpyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The pyrazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The iodine atom can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or other substituted pyrazoles.

    Oxidation Products: Oxidized derivatives of the pyrazole ring.

    Coupling Products: Biaryl or other complex structures formed through cross-coupling.

Mechanism of Action

The mechanism of action of 4-(4-Iodopyrazol-5-yl)-1-methylpyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and the pyrazole ring play crucial roles in binding interactions and electronic effects, influencing the compound’s biological activity.

Comparison with Similar Compounds

    4-Iodopyrazole: Lacks the methyl group at the 1-position, which can affect its reactivity and binding properties.

    1-Methylpyrazole: Lacks the iodine atom, making it less versatile in cross-coupling reactions.

    4-Bromopyrazole: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

Uniqueness: 4-(4-Iodopyrazol-5-yl)-1-methylpyrazole is unique due to the presence of both the iodine atom and the methyl group, which confer specific electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-iodo-5-(1-methylpyrazol-4-yl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN4/c1-12-4-5(2-10-12)7-6(8)3-9-11-7/h2-4H,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTZSSKPAJXOPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=NN2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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